CA-074 methyl ester

Catalog No.
S522461
CAS No.
147859-80-1
M.F
C19H31N3O6
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CA-074 methyl ester

CAS Number

147859-80-1

Product Name

CA-074 methyl ester

IUPAC Name

methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate

Molecular Formula

C19H31N3O6

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11-,12-,13-,14-,15-/m0/s1

InChI Key

XGWSRLSPWIEMLQ-YTFOTSKYSA-N

SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

Solubility

Soluble in DMSO

Synonyms

Ca-074Me; Ca-074Me; Ca-074Me;

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)OC

Description

The exact mass of the compound Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate is 382.2104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Cathepsin B:

Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate), also known as Methyl CA-074Me, is a small molecule inhibitor of Cathepsin B. Cathepsin B is a lysosomal cysteine protease enzyme involved in various cellular processes, including protein degradation and antigen presentation. Research suggests that inhibiting Cathepsin B may be a therapeutic strategy for certain diseases, including cancer and neurodegenerative diseases []. Studies have shown that Methyl CA-074Me effectively inhibits Cathepsin B activity in vitro and in vivo [, ].

CA-074 methyl ester is a synthetic compound that serves as a selective inhibitor of cathepsin B, a cysteine protease involved in various physiological and pathological processes, including protein degradation, tumor invasion, and apoptosis. The compound is characterized by its ability to permeate cell membranes, allowing it to exert its effects intracellularly. Upon entering cells, CA-074 methyl ester is hydrolyzed by intracellular esterases to release the active form, CA-074, which demonstrates potent inhibition of cathepsin B activity at low concentrations .

CA-074 methyl ester undergoes hydrolysis in the presence of esterases, converting it into CA-074. This reaction is crucial for its biological activity. The methylation of the C-terminal proline in CA-074 significantly reduces its potency and alters its pH-dependent inhibition characteristics. Specifically, CA-074 methyl ester exhibits much weaker inhibition of cathepsin B compared to its non-methylated counterpart at various pH levels, demonstrating a marked decrease in efficacy .

The synthesis of CA-074 methyl ester typically involves the following steps:

  • Starting Material: Begin with the precursor compound CA-074.
  • Methylation Reaction: Employ a suitable methylating agent (such as dimethyl sulfate or methyl iodide) under basic conditions to introduce the methyl group at the carboxylic acid moiety.
  • Purification: Purify the resulting methyl ester through techniques such as recrystallization or chromatography.

This synthetic route allows for the efficient production of CA-074 methyl ester for research and therapeutic applications .

CA-074 methyl ester is primarily used in research settings to study the role of cathepsin B in various biological processes. Its applications include:

  • Cancer Research: Investigating the role of cathepsin B in tumor progression and metastasis.
  • Apoptosis Studies: Understanding how cathepsin B contributes to cell death mechanisms.
  • Inflammatory Diseases: Exploring the involvement of cathepsin B in inflammatory responses and related pathologies .

Research indicates that CA-074 methyl ester interacts with specific residues in the active site of cathepsin B. The binding affinity and interaction dynamics are influenced by pH levels; for instance, CA-074 demonstrates stronger binding at acidic pH than at neutral pH due to favorable ionic interactions with key histidine residues in the enzyme's active site . These findings highlight the importance of environmental conditions on the efficacy of CA-074 methyl ester.

Several compounds exhibit similar properties to CA-074 methyl ester, particularly regarding their role as protease inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameInhibition TargetSelectivityPotency (IC50)Unique Features
CA-074Cathepsin BHigh0.05 µMStrong pH-dependent inhibition
E-64CathepsinsModerate0.1 µMBroad-spectrum cysteine protease inhibitor
Z-FY(OH)-FMKCaspasesHigh0.01 µMIrreversible inhibitor
LeupeptinSerine & cysteine proteasesModerate10 µMNon-selective protease inhibitor

CA-074 stands out due to its high selectivity for cathepsin B and its significant pH-dependent inhibition profile, making it particularly useful for studies focused on this specific enzyme .

CA-074 methyl ester represents a synthetic peptide-based compound with a precisely defined molecular composition [1] [2]. The compound exhibits a molecular formula of C19H31N3O6, comprising nineteen carbon atoms, thirty-one hydrogen atoms, three nitrogen atoms, and six oxygen atoms [1] [3]. The molecular weight is established at 397.47 grams per mole, with the exact mass determined through high-resolution mass spectrometry as 397.22128572 daltons [1] [15].

The compound is formally designated by its International Union of Pure and Applied Chemistry name as methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate [1] [2]. This nomenclature reflects the complex stereochemical arrangement and functional group distribution throughout the molecule [9]. The Chemical Abstracts Service registry number 147859-80-1 provides unique identification for this compound in chemical databases [1] [5].

Table 1: Basic Chemical Properties

PropertyValue
Molecular FormulaC19H31N3O6 [1]
Molecular Weight (g/mol)397.47 [1] [5]
CAS Registry Number147859-80-1 [1] [5]
Chemical Name (IUPAC)methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate [1]
Common SynonymsCA-074Me, CA 074 methyl ester, Cathepsin B Inhibitor IV [1] [19]
AppearanceSolid powder [3] [5]
ColorWhite to off-white [5] [19]

The molecular architecture of CA-074 methyl ester incorporates several distinct functional domains that contribute to its biological activity . The compound contains a reactive oxirane ring system, a propylcarbamoyl substituent, an isoleucyl residue, and a methyl-protected proline terminus [3] . These structural elements are arranged in a specific spatial configuration that enables selective interaction with the target enzyme cathepsin B [7] [12].

Chemical Structure-Function Relationship

The chemical structure of CA-074 methyl ester demonstrates a carefully orchestrated arrangement of functional groups that collectively confer its inhibitory properties against cathepsin B [7] [12]. The compound functions as a cell-permeable prodrug that undergoes enzymatic conversion to the active form CA-074 upon cellular uptake [19].

The central oxirane ring represents the primary reactive center of the molecule, serving as an electrophilic warhead that forms irreversible covalent bonds with the active site cysteine residue of cathepsin B [7] [12]. This three-membered ring system exhibits inherent strain that renders it susceptible to nucleophilic attack, facilitating the formation of a stable thioether linkage with the target enzyme [7]. The stereochemical configuration of the oxirane ring, specifically the (2S,3S) arrangement, is critical for proper orientation within the enzyme active site [7] [9].

The propylcarbamoyl group attached to the oxirane ring serves multiple functional roles [7] [12]. This substituent enhances binding affinity through hydrogen bonding interactions with the S2' subsite of cathepsin B, while also contributing to the overall selectivity profile of the inhibitor [7]. The propyl chain provides hydrophobic interactions that stabilize the enzyme-inhibitor complex [12].

Table 2: Chemical Structure-Function Relationship

Structural ComponentLocation in MoleculeFunctional Role
Oxirane (Epoxide) RingCentral reactive moietyIrreversible binding to active site cysteine of cathepsin B through nucleophilic attack [7] [12]
Propylcarbamoyl GroupAttached to C3 position of oxirane ringEnhances binding affinity through hydrogen bonding with S2' subsite of cathepsin B [7]
Isoleucyl ResidueMiddle segment of the moleculeProvides specificity through interaction with S1 subsite of cathepsin B [7]
Proline ResidueC-terminal regionContributes to proper positioning of the inhibitor in the active site [7]
Methyl Ester GroupC-terminal end of proline residueIncreases cell permeability; converted to free acid (CA-074) by cellular esterases [19]
Stereochemistry(2S,3S) configuration at oxirane ring; (2S,3S) at isoleucine; (2S) at prolineCritical for proper orientation and binding to cathepsin B active site [7] [9]
Peptide BackboneConnects isoleucyl and proline residuesMaintains proper spatial arrangement of functional groups [7]

The isoleucyl residue provides essential recognition elements for interaction with the S1 subsite of cathepsin B [7]. The branched aliphatic side chain of isoleucine establishes hydrophobic contacts that contribute to binding specificity and affinity [7]. The stereochemical configuration of this residue, designated as (2S,3S), is maintained through the synthetic process and is essential for biological activity [9].

The proline residue at the C-terminus serves both structural and functional purposes [7]. The cyclic nature of proline restricts conformational flexibility, thereby maintaining the proper spatial arrangement of the molecule for optimal binding [7]. The methyl ester modification of the proline carboxyl group significantly alters the pharmacological properties of the compound compared to the free acid form [7] [12].

The methylation of the C-terminal proline dramatically reduces the potency of the inhibitor and eliminates the pH-dependent inhibition characteristics observed with the parent compound CA-074 [7] [12]. Specifically, CA-074 methyl ester exhibits much weaker inhibition of cathepsin B compared to its non-methylated counterpart at various pH levels, demonstrating markedly decreased efficacy [7].

Stereochemistry and Conformational Analysis

The stereochemical properties of CA-074 methyl ester are fundamental to its biological activity and selectivity profile [7] [9]. The molecule contains five defined chiral centers, each contributing to the overall three-dimensional architecture required for enzyme recognition and binding [1].

The absolute stereochemical configuration of CA-074 methyl ester follows a specific pattern throughout the molecular framework [9]. The oxirane ring adopts the (2S,3S) configuration, which is essential for proper positioning of the electrophilic carbon for nucleophilic attack by the active site cysteine [7] [9]. The isoleucyl residue maintains the (2S,3S) configuration characteristic of the natural L-isoleucine amino acid [9]. The proline residue exhibits the (2S) configuration consistent with natural L-proline [9].

Table 3: Stereochemical Properties

ParameterValue
Total Chiral Centers5 [1]
Defined Atom Stereocenters5 [1]
Undefined Atom Stereocenters0 [1]
Defined Bond Stereocenters0 [1]
Undefined Bond Stereocenters0 [1]
Absolute Configuration(2S,3S) for oxirane; (2S) for proline; (2S,3S) for isoleucine [9]
Key Stereochemical FeaturesTrans-oxirane configuration critical for activity [9]

The conformational analysis of CA-074 methyl ester reveals a molecule with restricted flexibility due to the presence of rigid structural elements [9]. The oxirane ring maintains a fixed three-membered ring geometry with limited conformational freedom [9]. This rigidity is essential for maintaining the proper orientation of the reactive electrophilic center [7].

The peptide backbone connecting the isoleucyl and proline residues adopts a trans configuration, which is thermodynamically favored and maintained through the partial double bond character of the amide linkages [9]. The proline residue introduces additional conformational constraints due to its cyclic structure, which restricts rotation around the nitrogen-carbon bond [9].

Table 4: Conformational Analysis

Conformational FeatureDescriptionSignificance
Oxirane Ring ConformationRigid three-membered ring with trans configuration; limited conformational flexibilityEssential for proper positioning of the reactive epoxide for nucleophilic attack by active site cysteine [7]
Peptide Bond GeometryTrans configuration in peptide bonds; planar arrangement due to partial double bond characterMaintains proper spatial arrangement for binding to cathepsin B active site [7]
Proline Ring PuckerAdopts envelope conformation; restricts rotation around N-C bondRestricts conformational space; contributes to proper positioning in enzyme binding pocket [7]
Isoleucyl Side ChainExtended conformation with methyl and ethyl groups in staggered arrangementProvides hydrophobic interactions with S1 subsite of cathepsin B [7]
Overall Molecular ShapeExtended conformation with distinct binding regions for interaction with cathepsin B subsitesComplementary to the active site topology of cathepsin B; critical for selective inhibition [7]
Intramolecular Hydrogen BondingPotential hydrogen bonding between carbonyl and amide groups stabilizes preferred conformationStabilizes bioactive conformation required for optimal binding to cathepsin B [7]
Rotational FreedomLimited by rigid oxirane ring and proline residue; flexibility in propyl chain and isoleucyl side chainBalance between rigidity (for specificity) and flexibility (for binding adaptation) [7]

The overall molecular shape of CA-074 methyl ester adopts an extended conformation that positions the various functional groups for optimal interaction with the corresponding subsites of cathepsin B [7]. This extended arrangement is stabilized by intramolecular hydrogen bonding interactions between carbonyl oxygen atoms and amide hydrogen atoms [7].

The propylcarbamoyl chain retains some conformational flexibility, allowing for induced-fit binding within the enzyme active site [7]. Similarly, the isoleucyl side chain possesses rotational freedom around the carbon-carbon bonds, enabling adaptation to the binding pocket geometry [7].

Solubility and Stability Characteristics

The solubility profile of CA-074 methyl ester demonstrates selective dissolution behavior across different solvent systems [3] [5]. The compound exhibits excellent solubility in dimethyl sulfoxide, with concentrations exceeding 215 milligrams per milliliter, equivalent to 540.92 millimolar [3]. This high solubility in dimethyl sulfoxide makes it a preferred solvent for stock solution preparation in research applications [3].

The aqueous solubility of CA-074 methyl ester is markedly limited under standard conditions [3] [16]. In water at room temperature, the compound demonstrates poor solubility with concentrations below 0.1 milligrams per milliliter [16]. However, enhanced dissolution can be achieved through thermal activation, with warming to 37 degrees Celsius enabling solubility up to 26.66 milligrams per milliliter, corresponding to 67.07 millimolar [3].

Table 5: Solubility Characteristics

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)≥ 215 mg/mL (540.92 mM) [3]Saturation unknown
Water (H2O)< 0.1 mg/mL (insoluble) [16]Ultrasonic treatment required
Water (with warming)26.66 mg/mL (67.07 mM) [3]Need warming to 37°C
MethanolSoluble [24]Data from chemical suppliers
Dimethylformamide (DMF)Soluble [24]Data from chemical suppliers
Dichloromethane (DCM)Soluble [24]Data from chemical suppliers
Ethyl acetate (EtOAc)Soluble [24]Data from chemical suppliers

The compound demonstrates good solubility in various organic solvents commonly employed in pharmaceutical and research applications [24]. Methanol, dimethylformamide, dichloromethane, and ethyl acetate all provide suitable dissolution media for CA-074 methyl ester [24]. This solubility profile reflects the compound's amphiphilic nature, with hydrophobic regions contributing to organic solvent compatibility [3].

The stability characteristics of CA-074 methyl ester are influenced by environmental conditions, particularly temperature and humidity [3] [5]. The compound requires storage at minus twenty degrees Celsius to maintain chemical integrity over extended periods [3] [5]. Under these conditions, the solid material remains stable for several months [3].

Table 6: Physical Properties and Stability

PropertyValue
Melting Point (°C)153-155 [5] [19]
Boiling Point (°C)666.3 ± 55.0 (predicted) [5] [19]
Density (g/cm³)1.212 ± 0.06 (predicted) [5] [19]
pKa (predicted)13.38 ± 0.40 (predicted) [5] [19]
XLogP3-AA1.2 [1]
Topological Polar Surface Area (Ų)117 [1]
Storage Temperature (°C)-20 [3] [5]
Storage Class Code11 - Combustible Solids [5]

The melting point of CA-074 methyl ester is established within the range of 153 to 155 degrees Celsius, indicating a crystalline solid with well-defined thermal transition properties [5] [19]. The predicted boiling point of 666.3 degrees Celsius, with an uncertainty of 55.0 degrees, suggests thermal decomposition would likely occur before reaching this temperature [5] [19].

The compound exhibits a predicted density of 1.212 grams per cubic centimeter, with an estimated uncertainty of 0.06 grams per cubic centimeter [5] [19]. This density value is consistent with organic compounds containing multiple heteroatoms and reflects the molecular packing efficiency in the solid state [5] [19].

The predicted pKa value of 13.38, with an uncertainty range of 0.40, indicates that CA-074 methyl ester is essentially non-ionizable under physiological pH conditions [5] [19]. This property contributes to its stability and membrane permeability characteristics [5] [19].

Spectroscopic and Analytical Profiles

The spectroscopic characterization of CA-074 methyl ester employs multiple analytical techniques to confirm structural identity and assess purity [12] [15]. High-performance liquid chromatography serves as the primary method for purity assessment, with reported values ranging from 99.0% to 99.55% depending on the analytical conditions and sample preparation [15].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for CA-074 methyl ester [15]. Proton nuclear magnetic resonance spectra demonstrate consistency with the expected molecular structure, confirming the presence and connectivity of all hydrogen-containing functional groups [15]. Carbon-13 nuclear magnetic resonance data are available through the PubChem database, providing comprehensive information about the carbon framework of the molecule [1].

Table 7: Spectroscopic and Analytical Data

MethodKey Data/ApplicationReference/Notes
High Performance Liquid Chromatography (HPLC)Purity: 99.55% - 99% (TLC) [15]Certificate of Analysis data
¹H Nuclear Magnetic Resonance (NMR)Consistent with expected structure [15]Structure confirmation
¹³C Nuclear Magnetic Resonance (NMR)Available in PubChem database [1]Structural characterization
Mass Spectrometry (MS)Exact Mass: 397.22128572 Da [1]Monoisotopic mass determination
Thin Layer Chromatography (TLC)Used for purity assessment ≥99% [15]Quality control method
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Used for peptide profiling studies [12]Biological activity studies

Mass spectrometry analysis provides precise molecular weight determination, with the exact mass established as 397.22128572 daltons [1]. This high-resolution measurement confirms the molecular formula and enables differentiation from closely related compounds [1]. The monoisotopic mass value is essential for accurate identification in complex biological matrices [1].

Thin-layer chromatography serves as a rapid analytical method for purity assessment, with specifications typically requiring a minimum purity of 99% [15]. This technique provides a cost-effective approach for routine quality control during synthesis and storage [15].

Liquid chromatography coupled with tandem mass spectrometry represents a sophisticated analytical approach employed in biological studies investigating the mechanism of action of CA-074 methyl ester [12]. This technique enables the identification and quantification of peptide cleavage products in multiplex substrate profiling experiments [12].

The compound exhibits specific retention characteristics in reversed-phase chromatography systems, facilitating separation from related compounds and metabolites [12]. The chromatographic behavior reflects the compound's hydrophobic properties and hydrogen bonding capacity [12].

Infrared spectroscopy can be employed to identify characteristic functional group absorptions, including the carbonyl stretches associated with the amide linkages and ester group [5]. The oxirane ring exhibits distinctive infrared absorption patterns that aid in structural confirmation [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

397.22128572 g/mol

Monoisotopic Mass

397.22128572 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

METHYL N-({(2S,3S)-3-[(PROPYLAMINO)CARBONYL]OXIRAN-2-YL}CARBONYL)-L-ISOLEUCYL-L-PROLINATE

Dates

Modify: 2023-08-15
1: Yang Q, Zhang C, Wei H, Meng Z, Li G, Xu Y, Chen Y. Caspase-Independent Pathway is Related to Nilotinib Cytotoxicity in Cultured Cardiomyocytes. Cell Physiol Biochem. 2017;42(6):2182-2193. doi: 10.1159/000479993. Epub 2017 Aug 15. PubMed PMID: 28813698.
2: Wu Z, Ni J, Liu Y, Teeling JL, Takayama F, Collcutt A, Ibbett P, Nakanishi H. Cathepsin B plays a critical role in inducing Alzheimer's disease-like phenotypes following chronic systemic exposure to lipopolysaccharide from Porphyromonas gingivalis in mice. Brain Behav Immun. 2017 Oct;65:350-361. doi: 10.1016/j.bbi.2017.06.002. Epub 2017 Jun 10. PubMed PMID: 28610747.
3: Zhu YM, Gao X, Ni Y, Li W, Kent TA, Qiao SG, Wang C, Xu XX, Zhang HL. Sevoflurane postconditioning attenuates reactive astrogliosis and glial scar formation after ischemia-reperfusion brain injury. Neuroscience. 2017 Jul 25;356:125-141. doi: 10.1016/j.neuroscience.2017.05.004. Epub 2017 May 10. PubMed PMID: 28501505.
4: Wang L, Chen Y, Li X, Zhang Y, Gulbins E, Zhang Y. Enhancement of endothelial permeability by free fatty acid through lysosomal cathepsin B-mediated Nlrp3 inflammasome activation. Oncotarget. 2016 Nov 8;7(45):73229-73241. doi: 10.18632/oncotarget.12302. PubMed PMID: 27689324; PubMed Central PMCID: PMC5341975.
5: Li X, Wu Z, Ni J, Liu Y, Meng J, Yu W, Nakanishi H, Zhou Y. Cathepsin B Regulates Collagen Expression by Fibroblasts via Prolonging TLR2/NF-κB Activation. Oxid Med Cell Longev. 2016;2016:7894247. doi: 10.1155/2016/7894247. Epub 2016 Aug 28. PubMed PMID: 27648120; PubMed Central PMCID: PMC5018341.
6: Zuo X, Hou Q, Jin J, Zhan L, Li X, Sun W, Lin K, Xu E. Inhibition of Cathepsin B Alleviates Secondary Degeneration in Ipsilateral Thalamus After Focal Cerebral Infarction in Adult Rats. J Neuropathol Exp Neurol. 2016 Sep;75(9):816-26. doi: 10.1093/jnen/nlw054. Epub 2016 Jun 30. PubMed PMID: 27371711.
7: Fox C, Cocchiaro P, Oakley F, Howarth R, Callaghan K, Leslie J, Luli S, Wood KM, Genovese F, Sheerin NS, Moles A. Inhibition of lysosomal protease cathepsin D reduces renal fibrosis in murine chronic kidney disease. Sci Rep. 2016 Feb 2;6:20101. doi: 10.1038/srep20101. PubMed PMID: 26831567; PubMed Central PMCID: PMC4735715.
8: Xu Y, Wang J, Song X, Wei R, He F, Peng G, Luo B. Protective mechanisms of CA074-me (other than cathepsin-B inhibition) against programmed necrosis induced by global cerebral ischemia/reperfusion injury in rats. Brain Res Bull. 2016 Jan;120:97-105. doi: 10.1016/j.brainresbull.2015.11.007. Epub 2015 Nov 10. PubMed PMID: 26562519.
9: Ni J, Wu Z, Peterts C, Yamamoto K, Qing H, Nakanishi H. The Critical Role of Proteolytic Relay through Cathepsins B and E in the Phenotypic Change of Microglia/Macrophage. J Neurosci. 2015 Sep 9;35(36):12488-501. doi: 10.1523/JNEUROSCI.1599-15.2015. PubMed PMID: 26354916.
10: Gicquel T, Robert S, Loyer P, Victoni T, Bodin A, Ribault C, Gleonnec F, Couillin I, Boichot E, Lagente V. IL-1β production is dependent on the activation of purinergic receptors and NLRP3 pathway in human macrophages. FASEB J. 2015 Oct;29(10):4162-73. doi: 10.1096/fj.14-267393. Epub 2015 Jun 26. PubMed PMID: 26116704.
11: Wang Z, Cheng X, Meng Q, Wang P, Shu B, Hu Q, Hu M, Zhong G. Azadirachtin-induced apoptosis involves lysosomal membrane permeabilization and cathepsin L release in Spodoptera frugiperda Sf9 cells. Int J Biochem Cell Biol. 2015 Jul;64:126-35. doi: 10.1016/j.biocel.2015.03.018. Epub 2015 Apr 4. PubMed PMID: 25849458.
12: Brojatsch J, Lima H Jr, Palliser D, Jacobson LS, Muehlbauer SM, Furtado R, Goldman DL, Lisanti MP, Chandran K. Distinct cathepsins control necrotic cell death mediated by pyroptosis inducers and lysosome-destabilizing agents. Cell Cycle. 2015;14(7):964-72. doi: 10.4161/15384101.2014.991194. PubMed PMID: 25830414; PubMed Central PMCID: PMC4614982.
13: Bian B, Mongrain S, Cagnol S, Langlois MJ, Boulanger J, Bernatchez G, Carrier JC, Boudreau F, Rivard N. Cathepsin B promotes colorectal tumorigenesis, cell invasion, and metastasis. Mol Carcinog. 2016 May;55(5):671-87. doi: 10.1002/mc.22312. Epub 2015 Mar 25. PubMed PMID: 25808857; PubMed Central PMCID: PMC4832390.
14: Moriwaki K, Bertin J, Gough PJ, Orlowski GM, Chan FK. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death. Cell Death Dis. 2015 Feb 12;6:e1636. doi: 10.1038/cddis.2015.16. PubMed PMID: 25675296; PubMed Central PMCID: PMC4669795.
15: Steverding D. Evaluation of trypanocidal activity of combinations of anti-sleeping sickness drugs with cysteine protease inhibitors. Exp Parasitol. 2015 Apr-May;151-152:28-33. doi: 10.1016/j.exppara.2015.01.016. Epub 2015 Feb 4. PubMed PMID: 25662707.
16: Patel N, Nizami S, Song L, Mikami M, Hsu A, Hickernell T, Chandhanayingyong C, Rho S, Compton JT, Caldwell JM, Kaiser PB, Bai H, Lee HG, Fischer CR, Lee FY. CA-074Me compound inhibits osteoclastogenesis via suppression of the NFATc1 and c-FOS signaling pathways. J Orthop Res. 2015 Oct;33(10):1474-86. doi: 10.1002/jor.22795. Epub 2015 Aug 20. PubMed PMID: 25428830.
17: Zhang L, Fu XH, Yu Y, Shui RH, Li C, Zeng HY, Qiao YL, Ni LY, Wang Q. Treatment with CA-074Me, a Cathepsin B inhibitor, reduces lung interstitial inflammation and fibrosis in a rat model of polymyositis. Lab Invest. 2015 Jan;95(1):65-77. doi: 10.1038/labinvest.2014.135. Epub 2014 Nov 10. PubMed PMID: 25384123.
18: Hussain S, Sangtian S, Anderson SM, Snyder RJ, Marshburn JD, Rice AB, Bonner JC, Garantziotis S. Inflammasome activation in airway epithelial cells after multi-walled carbon nanotube exposure mediates a profibrotic response in lung fibroblasts. Part Fibre Toxicol. 2014 Jun 10;11:28. doi: 10.1186/1743-8977-11-28. PubMed PMID: 24915862; PubMed Central PMCID: PMC4067690.
19: Tong B, Wan B, Wei Z, Wang T, Zhao P, Dou Y, Lv Z, Xia Y, Dai Y. Role of cathepsin B in regulating migration and invasion of fibroblast-like synoviocytes into inflamed tissue from patients with rheumatoid arthritis. Clin Exp Immunol. 2014 Sep;177(3):586-97. doi: 10.1111/cei.12357. PubMed PMID: 24749816; PubMed Central PMCID: PMC4137842.
20: Fischer S, Ronellenfitsch MW, Thiepold AL, Harter PN, Reichert S, Kögel D, Paschke R, Mittelbronn M, Weller M, Steinbach JP, Fulda S, Bähr O. Hypoxia enhances the antiglioma cytotoxicity of B10, a glycosylated derivative of betulinic acid. PLoS One. 2014 Apr 17;9(4):e94921. doi: 10.1371/journal.pone.0094921. eCollection 2014. PubMed PMID: 24743710; PubMed Central PMCID: PMC3990545.

Explore Compound Types